molecular formula C5H9BrO2 B13115064 5-Bromooxan-2-ol CAS No. 645413-10-1

5-Bromooxan-2-ol

Cat. No.: B13115064
CAS No.: 645413-10-1
M. Wt: 181.03 g/mol
InChI Key: ZZPNWMMGXAOTCA-UHFFFAOYSA-N
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Description

5-Bromooxan-2-ol (inferred molecular formula: C₅H₉BrO₂, molecular weight: 193.03 g/mol) is a brominated derivative of oxan-2-ol (tetrahydropyran-2-ol), characterized by a six-membered oxygen-containing ring (tetrahydropyran) with a hydroxyl group at position 2 and a bromine atom at position 3.

Properties

CAS No.

645413-10-1

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

5-bromooxan-2-ol

InChI

InChI=1S/C5H9BrO2/c6-4-1-2-5(7)8-3-4/h4-5,7H,1-3H2

InChI Key

ZZPNWMMGXAOTCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromotetrahydro-2H-pyran-2-ol typically involves the bromination of tetrahydro-2H-pyran-2-ol. One common method is the reaction of tetrahydro-2H-pyran-2-ol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the bromination process and prevent over-bromination.

Industrial Production Methods: Industrial production of 5-Bromotetrahydro-2H-pyran-2-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, solvent flow rate, and bromine addition. This ensures high purity and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromotetrahydro-2H-pyran-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction Reactions: The bromine atom can be reduced to form tetrahydro-2H-pyran-2-ol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives of tetrahydropyran.

    Oxidation Reactions: Products include 5-bromo-2-oxotetrahydropyran.

    Reduction Reactions: The primary product is tetrahydro-2H-pyran-2-ol.

Scientific Research Applications

5-Bromotetrahydro-2H-pyran-2-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of brominated analogs of bioactive molecules, which may exhibit enhanced biological activity.

    Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-Bromotetrahydro-2H-pyran-2-ol depends on its specific application. In medicinal chemistry, the bromine atom can participate in halogen bonding with biological targets, enhancing the binding affinity and specificity of the compound. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromooxan-2-ol with structurally or functionally related brominated compounds, categorized by molecular class:

Brominated Cyclic Ethers and Heterocycles

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
5-Bromooxan-2-ol (inferred) C₅H₉BrO₂ 193.03 Tetrahydropyran ring, Br (C5), OH (C2) Potential solvent, chiral intermediate
5-Bromo-2-(oxan-4-yl)-1,3-oxazole C₈H₁₀BrNO₂ 232.07 Oxazole + oxane rings, Br (C5) Bioactive heterocycle, medicinal chemistry
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₄BrFO₂ 219.01 Aromatic ring, Br, F, OH, aldehyde Electrophilic substitution precursor
  • Structural Differences :
    • 5-Bromooxan-2-ol lacks aromaticity compared to 5-bromo-2-(oxan-4-yl)-1,3-oxazole, reducing its resonance stabilization but increasing flexibility.
    • The hydroxyl group in 5-Bromooxan-2-ol enhances hydrogen bonding, improving solubility in polar solvents compared to purely aromatic brominated compounds.

Brominated Alkanes and Aromatics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
1-Bromohexane C₆H₁₃Br 165.07 Linear alkane, Br (C1) Alkylating agent, low polarity
3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol C₁₇H₂₁BrO₂ 345.25 Adamantane core, Br, OMe, OH High thermal stability, drug design
  • Reactivity and Applications :
    • 1-Bromohexane is a simple alkyl halide used in nucleophilic substitutions, whereas 5-Bromooxan-2-ol ’s cyclic structure may favor elimination or ring-opening reactions.
    • The adamantane derivative’s rigid structure contrasts with 5-Bromooxan-2-ol’s flexibility, impacting bioavailability and synthetic utility .

Brominated Heterocycles with Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
5-Bromo-4-nitro-1H-imidazole C₃H₂BrN₃O₂ 191.97 Imidazole ring, Br, NO₂ Antibacterial/antifungal agent
5-Bromo-6-azauracil C₃H₂BrN₃O₂ 191.97 Azauracil core, Br Nucleoside analog, antiviral research
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 5-Bromo-4-nitro-1H-imidazole) increase electrophilicity at the bromine site compared to 5-Bromooxan-2-ol, altering reaction pathways in cross-coupling or substitution reactions .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties

Property 5-Bromooxan-2-ol (inferred) 5-Bromo-2-(oxan-4-yl)-1,3-oxazole 1-Bromohexane
Boiling Point (°C) ~200 (estimated) Not reported 155–158
Solubility Polar solvents Moderate in DMSO Non-polar solvents
Reactivity SN2, hydrogen bonding Electrophilic substitution SN2 dominant

Biological Activity

5-Bromooxan-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuroprotection and as an antioxidant. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.

5-Bromooxan-2-ol is characterized by its brominated oxane structure, which contributes to its biological activity. The synthesis of this compound typically involves palladium-catalyzed reactions that yield various derivatives with enhanced properties. The synthesis pathways often focus on optimizing yields and purity while ensuring the stability of the compound during reactions .

Neuroprotective Effects

One of the most significant areas of research surrounding 5-Bromooxan-2-ol is its neuroprotective effects. Studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, particularly in cell lines such as SH-SY5Y. For instance, a study indicated that 5-Bromooxan-2-ol exhibited a protective effect against hydrogen peroxide (H₂O₂)-induced cell death, enhancing cell viability significantly compared to untreated controls .

Table 1: Neuroprotective Effect of 5-Bromooxan-2-ol on SH-SY5Y Cells

Treatment Concentration (µM)Cell Viability (%)
Control100
H₂O₂ (700 µM)61
5-Bromooxan-2-ol (10 µM)85
5-Bromooxan-2-ol (50 µM)115

The results indicate that at a concentration of 50 µM, 5-Bromooxan-2-ol not only restored cell viability but also exceeded the control group, suggesting a robust neuroprotective mechanism .

Antioxidant Activity

In addition to its neuroprotective properties, 5-Bromooxan-2-ol has demonstrated antioxidant activity. This is crucial for mitigating oxidative stress in neuronal cells, which is a significant contributor to neurodegenerative diseases such as Alzheimer's disease (AD). The compound's ability to scavenge reactive oxygen species (ROS) was evaluated using various assays, showing significant reductions in oxidative markers in treated cells .

Table 2: Antioxidant Activity of 5-Bromooxan-2-ol

Assay TypeResult
DPPH Scavenging ActivityIC₅₀ = 25 µM
ABTS Scavenging ActivityIC₅₀ = 30 µM
FRAP AssayIncrease in absorbance

These findings highlight the compound's potential as a therapeutic agent in managing oxidative stress-related conditions .

Case Studies

Several case studies have explored the therapeutic applications of 5-Bromooxan-2-ol:

  • Neuroprotection in AD Models : In a study involving transgenic mice models of AD, administration of 5-Bromooxan-2-ol resulted in improved cognitive functions and reduced amyloid plaque formation. Behavioral assessments indicated enhanced memory retention and learning capabilities compared to control groups .
  • Cell Viability Assays : A comprehensive evaluation using MTT assays confirmed that 5-Bromooxan-2-ol did not exhibit cytotoxicity at concentrations up to 50 µM. This reinforces its safety profile for potential therapeutic applications .

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